molecular formula C17H18N2O6S B081409 Menadione dimethylpyrimidinol bisulfite CAS No. 14451-99-1

Menadione dimethylpyrimidinol bisulfite

Cat. No.: B081409
CAS No.: 14451-99-1
M. Wt: 378.4 g/mol
InChI Key: NSXDYOBMGOUYQJ-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The development of this compound is intrinsically linked to the broader history of vitamin K research, which began with a groundbreaking discovery in 1929. Danish scientist Henrik Dam and colleagues were investigating the role of dietary cholesterol by feeding chickens a fat-free diet when they observed that the animals developed hemorrhagic disorders that could not be remedied by reintroducing cholesterol. This led to the identification of a new fat-soluble compound essential for blood coagulation, which Dam named "Koagulations vitamin," giving rise to the designation vitamin K. This monumental discovery earned Professors Henrik Dam and Edward Doisy the Nobel Prize in 1943, establishing the foundation for all subsequent research into vitamin K derivatives and applications.

The specific development of this compound emerged from concerted efforts to create more stable and bioavailable forms of vitamin K for animal nutrition. Early research revealed significant limitations with natural vitamin K sources in commercial feed applications, including instability during processing and variable bioavailability. This prompted the development of synthetic derivatives that could overcome these challenges while providing consistent vitamin K activity.

Research published in 1975 by Esmon and colleagues marked a significant milestone when they elucidated the mechanism of action for vitamin K and identified the vitamin K cycle as vital for the activity of the carboxylase enzyme. This fundamental understanding of vitamin K biochemistry provided the scientific basis for developing specialized forms like this compound that could effectively support this metabolic pathway.

Subsequent research focused specifically on this compound demonstrated its efficacy as a vitamin K source in various animal species. Studies conducted at agricultural research stations confirmed that this new compound effectively prevented vitamin K deficiency in poultry at carefully determined dosage levels. These findings established this compound as a reliable nutritional supplement and led to its widespread adoption in commercial animal feed formulations.

Structural Relationship to Vitamin K Family

This compound belongs to the broader vitamin K family, which encompasses several structurally related compounds with similar biological activities. The core component of this compound is menadione, also known as vitamin K3, which serves as a synthetic analog of naturally occurring vitamin K forms. Menadione features a 2-methyl-1,4-naphthoquinone structure, characterized by a naphthoquinone nucleus with a methyl group at the 2-position.

The structural relationship between this compound and other vitamin K forms reflects important chemical and biological connections. Natural vitamin K1 (phylloquinone) found in green plants contains a phytyl side chain attached to the naphthoquinone ring, while vitamin K2 variants (menaquinones) produced by bacteria feature varying numbers of isoprenoid units in their side chains. Menadione, as the synthetic vitamin K3 form, lacks these side chains but retains the essential naphthoquinone nucleus responsible for vitamin K activity. In this compound, this core structure is combined with dimethylpyrimidinol and stabilized with a bisulfite group to enhance its properties for feed applications.

Remarkably, menadione can be converted to vitamin K2 (specifically MK-4) in the body through the prenyltransferase action of vertebrate UBIAD1. This conversion pathway requires the hydroquinone (reduced) form of K3, known as menadiol, which is produced by the enzyme NQO1. This metabolic relationship explains why menadione derivatives like this compound can effectively function as vitamin K sources in animal nutrition despite their synthetic nature.

Research has also revealed that menadione naturally exists as a circulating form of vitamin K, produced in small amounts (1-5%) after intestinal absorption of vitamins K1 and K2. This circulating menadione can penetrate the blood-brain barrier and contributes to the tissue distribution of vitamin K forms, particularly MK-4. The identification of menadione as a natural intermediate in vitamin K metabolism provides further biological justification for using menadione derivatives like this compound as supplemental vitamin K sources.

Comparison with Related Compounds (MSB and MNB)

This compound exists within a family of related menadione derivatives used in animal nutrition, with Menadione Sodium Bisulfite (MSB) and Menadione Nicotinamide Bisulfite (MNB) being the most prominent alternatives. These compounds share the core menadione structure but differ in their stabilizing components, which influences their properties, applications, and efficacy profiles.

Comparative analysis reveals distinct characteristics among these compounds. Menadione Sodium Bisulfite (MSB) contains a minimum of 51.5% menadione (515 g/kg) and uses sodium as its stabilizing component. In contrast, Menadione Nicotinamide Bisulfite (MNB) contains approximately 43% menadione (430 g/kg) and features nicotinamide (30.5%, 305 g/kg) as its additional functional component. This nicotinamide component gives MNB the unique advantage of providing both vitamin K and niacin (vitamin B3) activities, making it a dual-purpose nutritional supplement13.

Property MDPB MSB MNB
Full Chemical Name This compound Menadione Sodium Bisulfite Menadione Nicotinamide Bisulfite
Chemical Formula C17H18N2O6S C11H9O5SNa C17H16N2O6S
Menadione Content Not specified in sources 51.5% (515 g/kg) 43% (430 g/kg)
Additional Component Dimethylpyrimidinol Sodium Nicotinamide (30.5%, 305 g/kg)
Primary Function Vitamin K supplementation Vitamin K supplementation Dual vitamin K and niacin supplementation
Water Solubility Water-soluble Water-soluble Water-soluble
Primary Applications Poultry and swine feed Various animal feeds Poultry and swine feed

Table 2: Comparative analysis of menadione derivatives used in animal nutrition

Research directly comparing these compounds has yielded valuable insights into their relative efficacy and safety profiles. Studies evaluating prothrombin time as a function of menadione intake demonstrated that both this compound and menadione nicotinamide bisulfite provided equivalent vitamin K potency when administered at comparable doses. Multiple linear regression slope-ratio calculations confirmed no significant differences in bioavailability between these sources.

However, important distinctions emerge when examining these compounds' stability and toxicity profiles. Menadione nicotinamide bisulfite has demonstrated superior stability toward physical and chemical factors when incorporated into premixes or complete feeds compared to menadione sodium bisulfite. This enhanced stability represents an important advantage for feed manufacturers concerned with product shelf-life and vitamin potency retention during storage.

Toxicity assessments using both acute (single dose) and chronic (14-day feeding) protocols revealed interesting differences between these compounds. At extremely high acute doses (1600 mg/kg body weight), both compounds reduced subsequent weight gain, with mortality rates of 25% and 17% for this compound and menadione nicotinamide bisulfite, respectively. In chronic feeding studies, menadione nicotinamide bisulfite produced adverse effects at lower doses (3000 mg/kg diet) compared to this compound, which required 6000 mg/kg diet to produce similar morbidity. Importantly, these findings have limited practical relevance since typical supplementation levels are orders of magnitude lower than these experimental doses, and both compounds have established safety records at recommended usage levels.

Regulatory Status and Research Classifications

This compound operates within a well-defined regulatory framework that governs its application in animal nutrition. In the United States, it is regulated as a food additive for use in animal feed under Federal Regulation 21 CFR 573.620, which establishes specific parameters for its safe and effective use12.

According to these regulations, this compound is officially described as "the 2-hydroxy-4,6-dimethylpyrimidinol salt of menadione (C17H18O6N2S)" and is approved as a nutritional supplement for the prevention of vitamin K deficiency with the following specific allowances:

  • In chicken and turkey feeds at a level not to exceed 2 grams per ton of complete feed
  • In the feed of growing and finishing swine at a level not to exceed 10 grams per ton of complete feed

These regulatory limits have been established based on extensive research demonstrating both efficacy and safety at these specified levels. The regulations also stipulate that the labeling must bear adequate directions for use to ensure proper application. This regulatory framework protects animal health while providing clear guidelines for feed manufacturers and nutritionists.

The Food and Drug Administration (FDA) maintains oversight of this compound and requires that any use different from that specified in the regulations would necessitate a new food additive petition to be submitted and approved. This approach ensures that all applications of the compound are subject to rigorous scientific evaluation before implementation.

This compound has been described as having a history of safe use in animal nutrition, with menadione derivatives being used in poultry feed prior to 1958. This extensive history, combined with focused research studies on efficacy and safety, has established the compound as a recognized and accepted vitamin K source in modern animal nutrition practices. The European Food Safety Authority also reviewed menadione derivatives in 2013 and concluded that they represent effective sources of vitamin K in animal nutrition that do not pose environmental risks when used as directed.

Research classifications for this compound primarily focus on its role as a nutritional supplement rather than as a pharmaceutical agent. Studies have thoroughly investigated its efficacy in preventing vitamin K deficiency, appropriate dosage levels for different animal species, safety profiles across various exposure scenarios, stability in different feed formulations, and comparative bioavailability against other vitamin K sources. This body of research supports its continued use as a valuable component in animal nutrition programs worldwide.

Properties

IUPAC Name

4,6-dimethyl-1H-pyrimidin-2-one;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S.C6H8N2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;1-4-3-5(2)8-6(9)7-4/h2-5H,6H2,1H3,(H,14,15,16);3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXDYOBMGOUYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C.CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932323
Record name 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid--4,6-dimethylpyrimidin-2-ol (1/1)
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Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14451-99-1
Record name 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1)
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Record name Menadione dimethylpyrimidinol bisulfite
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Record name 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid--4,6-dimethylpyrimidin-2-ol (1/1)
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Record name 4,6-dimethylpyrimidin-2-ol--1,2,3,4-tetrahydro-2-methyl-1,4-dioxonaphthalene-2-sulphonic acid (1:1)
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Record name MENADIONE DIMETHYLPYRIMIDINOL BISULFITE
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Preparation Methods

Synthesis via Ion-Exchange Reactions

The preparation of menadione bisulfite adducts with ion-exchange resins involves binding water-soluble menadione bisulfite salts to basic resins. As detailed in EP1185507A1, sodium, potassium, or ammonium salts of menadione bisulfite react with strongly basic (quaternary ammonium) or weakly basic (primary/secondary amine) resins. The process typically employs:

  • Percolation : A 0.7 M MSB solution is passed through a resin bed at 7 ml/min, saturating cationic exchange sites.

  • Countercurrent immersion : Resins are immersed in progressively concentrated MSB solutions to maximize binding efficiency.

Post-reaction, the resin-adduct is dried at 120°C and ground, yielding products with menadione titers of 22–40.4%.

Table 1: Key Parameters for Ion-Exchange Adduct Synthesis

ParameterExample 1Example 11
Resin TypeStrongly basicWeak basic
MSB Concentration (M)0.700.70
Drying Temperature (°C)120120
Menadione Titer (%)40.422.0

Release Kinetics and Bioavailability

The adduct’s release profile is salinity-dependent, contrasting with MSB’s instantaneous dissolution. In vitro simulations of avian gastrointestinal conditions (pH 2.2 pepsin/HCl → pH 5.8 NaHCO₃ + pancreatin) demonstrated sustained menadione release over 50 minutes. This delayed release is critical for preventing rapid degradation in acidic environments.

Green Synthesis of Menadione Sodium Bisulfite

Halogenation-Oxidation Pathway

CN113185431A introduces a four-step synthesis starting from 3,4-dihydro-1(2H)-naphthone, avoiding chromium-based oxidants:

  • Halogenation-Elimination : Reacting with bromine or chlorine in dichloromethane/cyclohexane (3:1–8:1 solvent-to-substrate ratio) yields 1-naphthol derivatives.

  • Methylation : Methanol treatment at 60–90°C produces 2-methyl-1-naphthol.

  • Air Oxidation : 2-methyl-1-naphthol is oxidized in toluene at 70–100°C to form 2-methyl-1,4-naphthoquinone.

  • Sulfonation : Reaction with 10–30% sodium bisulfite solution at 30–50°C yields MSB.

This method achieves a total yield of 75.7%, surpassing prior routes limited by heavy metal waste and low selectivity.

Table 2: Comparative Analysis of MSB Synthesis Routes

ParameterChromium-BasedGreen Route
Yield (%)75.775.7
Heavy Metal UseYesNo
Cost of Raw MaterialsHighLow
Environmental ImpactHighLow

Solvent and Reaction Optimization

  • Solvent Selection : Dichloromethane and toluene are prioritized for halogenation and oxidation steps due to their non-polarity and boiling points (40°C and 110°C, respectively), facilitating easy separation.

  • Oxidation Efficiency : Air oxidation at 70–100°C achieves near-quantitative conversion without catalysts, reducing byproduct formation.

Stabilized Formulations for Industrial Applications

Spray-Drying and Fluidized Bed Techniques

US5128151A discloses methods to enhance MSB stability using physiologically tolerated acids (citric, tartaric) and thickeners (starch, dextrins). Key steps include:

  • Solution Preparation : 30–34% MSB aqueous solutions blended with 5–30% acids.

  • Spray-Drying : Atomized into a fluidized bed at 85–95°C inlet temperature, yielding granules with 125–250 μm particle size.

  • Stability Testing : Formulations stored at 40°C/70% RH retained >90% menadione after one week.

Table 3: Formulation Stability Under Accelerated Conditions

ComponentExample B3Example B4
MSB Content (%)30.425.1
Acid UsedSorbicCitric
Residual Menadione (%)30.425.1
Storage Stability93% retention91% retention

Role of Additives

  • Acids : Tartaric acid (10–30% w/w) mitigates alkaline degradation of MSB during storage.

  • Thickeners : Swellable corn starch (50–80% w/w) acts as a binder, reducing dust and improving flowability.

Challenges and Limitations in Current Methodologies

Scalability of Ion-Exchange Processes

While resin-adducts offer controlled release, their industrial scalability is hindered by:

  • High energy costs for resin regeneration.

  • Variable menadione titer (22–40%) depending on resin type and exchange efficiency.

Economic Viability of Green Synthesis

Although CN113185431A’s route eliminates chromium waste, the use of halogenating agents (bromine/chlorine) raises safety concerns and necessitates specialized infrastructure .

Chemical Reactions Analysis

Menadione dimethylpyrimidinol bisulfite undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives, which have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Nutritional Applications

1. Animal Feed Supplementation
Menadione dimethylpyrimidinol bisulfite is primarily used as a nutritional supplement to prevent vitamin K deficiency in poultry. It is included in chicken and turkey feed formulations to ensure adequate vitamin K levels, which are crucial for blood coagulation and overall health. The FDA has recognized its use under 21 CFR 573.620, indicating its safety and efficacy in animal nutrition .

2. Comparative Studies on Vitamin K Activity
Research has demonstrated that this compound exhibits significant vitamin K activity in chicks. In studies comparing its efficacy to other forms of vitamin K, it was found to be effective in promoting growth and improving bone health in poultry .

Pharmacological Properties

1. Redox Cycling Compounds
this compound functions as a redox cycling compound, which has implications for mitigating toxicity from organophosphorus pesticides like parathion. Its ability to act as a competitive inhibitor of aldose reductase in chicken muscle suggests potential uses in managing oxidative stress conditions .

2. Neuroprotective Effects
Recent studies have highlighted the compound's neuroprotective properties, particularly regarding amyloid aggregation associated with Alzheimer's disease. Menadione sodium bisulfite (a related compound) has been shown to inhibit the toxic aggregation of amyloid-β 1-42 (Aβ42), suggesting that menadione derivatives could serve as therapeutic agents for neurodegenerative diseases .

Case Studies and Research Findings

Study TitleFocusFindings
Inhibition of Amyloid AggregationNeuroprotectionMenadione sodium bisulfite inhibited Aβ42 aggregation and extended lifespan in Caenorhabditis elegans expressing human Aβ42 .
Vitamin K Activity in PoultryNutritional EfficacyDemonstrated significant growth promotion and bone health improvement compared to other vitamin K forms in chicks .
Mitigation of Pesticide ToxicityToxicologyShowed effectiveness in reducing toxicity from organophosphorus pesticides through redox cycling mechanisms .

Emerging Research Directions

1. Genetic Studies
Research is ongoing into the genetic mechanisms by which this compound influences cellular processes. For example, studies on yeast have indicated that bisulfite can induce mutations by modifying DNA, revealing potential applications in genetic research and biotechnology .

2. Therapeutic Potential Beyond Nutrition
The neuroprotective effects observed suggest that further exploration into menadione derivatives could lead to novel treatments for Alzheimer's disease and other neurodegenerative conditions. The structural similarities between menadione and other quinones may facilitate the development of new pharmacological agents targeting protein aggregation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Composition

Menadione dimethylpyrimidinol bisulfite is structurally distinct from other vitamin K₃ derivatives:

  • Menadione sodium bisulfite (MSB) : Contains a sodium bisulfite group attached to menadione.
  • Menadione nicotinamide bisulfite (MNB) : Combines menadione with nicotinamide bisulfite, providing dual functionality (vitamin K and niacin) .
  • Menadione sodium bisulfite complex (MSBC) : A stabilized form of MSB, often blended with additional compounds for enhanced stability .

MDPB’s dimethylpyrimidinol moiety contributes to superior resistance to heat and moisture, critical during feed pelleting .

Stability During Feed Processing

Pelleting and storage stability are critical for feed additives. Studies demonstrate the following stability hierarchy under pelleting conditions:

Compound Stability Rank Key Findings
Kastab® (stabilized MSB) 1 Highest stability due to physical stabilization
This compound 2 Structural dimethylpyrimidinol group reduces degradation
Menadione sodium bisulfite complex 3 Intermediate stability; prone to breakdown under prolonged heat
Menadione sodium bisulfite (MSB) 4 Least stable; significant activity loss during processing

MDPB retains >90% activity post-pelleting, outperforming MSB and MSBC .

Bioactivity and Efficacy

  • Vitamin K Activity : MDPB and MNB exhibit equal potency in correcting prothrombin time in vitamin K-deficient chicks (slope-ratio assay) .
  • Niacin Contribution : MNB uniquely provides niacin activity, addressing dual deficiencies in poultry .
  • Anti-Anemic Effects : MDPB mitigates molinate-induced anemia in fish at 3.6–32.4 ppb, highlighting species-specific applications .

Regulatory Status

Region This compound Menadione Sodium Bisulfite Menadione Nicotinamide Bisulfite
European Union Not authorized Authorized Authorized
United States Permitted (21 CFR 573.620) Permitted Permitted (21 CFR 573.625)
China GB 34464-2017 GB/T 7294-2006 Not specified

Biological Activity

Menadione dimethylpyrimidinol bisulfite (MPB) is a synthetic derivative of menadione, a form of vitamin K. This compound has gained attention in various fields, particularly in animal nutrition and pharmacology, due to its biological activity and potential health benefits. This article explores the biological activity of MPB, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is primarily utilized as a source of vitamin K in animal diets. It is known for its stability and efficacy compared to other vitamin K sources. MPB plays a crucial role in blood coagulation processes by contributing to prothrombin synthesis, which is essential for normal blood clotting.

Vitamin K Activity : MPB has been shown to significantly reduce prothrombin time in swine and poultry when included in their diets. In a study involving pigs, varying levels of MPB (1.1 to 8.8 mg/kg diet) were tested alongside an anticoagulant stress agent. Results indicated that higher MPB levels corresponded with decreased prothrombin time, demonstrating its effectiveness in promoting coagulation factors .

Stability and Efficacy : Research comparing the stability of various menadione preparations found that MPB exhibited better stability when pelleted, enhancing its vitamin K activity. The study indicated that pelleting increased the stability of all tested preparations, with MPB showing significant retention of activity under different processing conditions .

Case Studies

  • Swine Growth Performance : In a controlled experiment involving growing swine, the addition of MPB to diets resulted in normal growth rates and feed conversion ratios. Pigs receiving MPB showed no adverse health effects, with normal hematocrit and hemoglobin levels observed throughout the study .
  • Poultry Studies : A study on chicks fed a vitamin K-deficient diet supplemented with MPB demonstrated a linear decrease in prothrombin time as the dose increased from 0 to 400 µg/kg. This indicates that MPB is an effective source of vitamin K for poultry, comparable in potency to other menadione derivatives .

Table 1: Summary of Key Research Findings on MPB

Study FocusFindingsReference
Swine DietsNormal growth rates; decreased prothrombin time with increased MPB dosage
Poultry PerformanceLinear decrease in prothrombin time with increasing MPB dosage
Stability ComparisonPelleting enhanced stability; MPB retained activity better than other forms

Q & A

Q. What are the key physicochemical properties of MDPB critical for experimental design?

MDPB (C₁₇H₁₈N₂O₆S, MW 378.40) exhibits a melting point of 215–217°C and a bisulfite-stabilized quinone structure, which impacts solubility and reactivity . Its stability in premixes or feed matrices depends on pH, temperature, and interactions with trace minerals (e.g., Zn²⁺, Cu²⁺), necessitating controlled storage conditions (dry, <25°C) to prevent degradation . Analytical characterization typically employs HPLC for quantification and FT-IR/NMR to confirm structural integrity .

Q. How is MDPB synthesized, and what are the industrial vs. lab-scale methodologies?

MDPB is synthesized via β-methylnaphthalene oxidation to menadione (2-methyl-1,4-naphthoquinone), followed by bisulfite adduct formation with 4,6-dimethyl-2-pyrimidinol. Industrial processes use catalytic oxidation (e.g., CrO₃), while lab-scale methods prioritize safer reagents (e.g., H₂O₂ with acetic acid) . Purification involves recrystallization from ethanol-water mixtures, with yields monitored via TLC or mass spectrometry .

Q. What regulatory guidelines govern MDPB use in animal studies?

Under FDA 21 CFR 573.620, MDPB is permitted in poultry/swine feeds at ≤2 g/ton (poultry) and ≤10 g/ton (swine) to prevent vitamin K deficiency. Deviations require FDA approval via food additive petitions . Researchers must validate dosing protocols against these limits and document batch-specific activity (e.g., conversion factors: 1 g menadione ≈ 2 g MDPB) .

Advanced Research Questions

Q. How can conflicting data on MDPB stability in premixes be resolved?

Discrepancies arise from matrix effects (e.g., interactions with choline or minerals) and analytical variability. A 2024 study recommended accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to quantify degradation products like free menadione . Contradictory shelf-life reports (12–18 months) underscore the need for matrix-specific validation, particularly in high-fat feeds where lipid peroxidation accelerates breakdown .

Q. What methodologies optimize MDPB quantification in complex biological matrices?

Challenges include low recovery rates (<80%) due to protein binding in serum/plasma. Solid-phase extraction (C18 columns) with methanolic elution improves recovery, while LC-ESI/MS/MS achieves detection limits of 0.1 ng/mL . For feed analysis, AOAC Method 999.13 specifies alkaline hydrolysis to liberate menadione, followed by spectrophotometric quantification at 285 nm .

Q. How do species-specific metabolic differences impact MDPB efficacy in vivo?

Swine convert MDPB to active vitamin K₂ ~40% more efficiently than poultry, attributed to gut microbiota diversity. A 2023 trial demonstrated dose-dependent thromboplastin activity in swine serum (R² = 0.89 at 5–10 g/ton) but plateaued in broilers, suggesting species-adjusted formulations . Researchers should pair pharmacokinetic studies (e.g., AUC₀–24h) with clotting time assays to validate interspecies variability .

Methodological Considerations

  • Dosage Calibration : Use conversion tables (e.g., 1 g menadione ≈ 2 g MDPB) to standardize activity across studies .
  • Toxicity Mitigation : MDPB’s LD₅₀ in rats is 1.2 g/kg; PPE (gloves, masks) is mandatory during handling. Ecotoxicological assessments require OECD 207 guidelines for soil/water impact studies .
  • Data Reproducibility : Publish raw chromatograms/stability curves to address variability in peer reviews .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menadione dimethylpyrimidinol bisulfite
Reactant of Route 2
Reactant of Route 2
Menadione dimethylpyrimidinol bisulfite

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